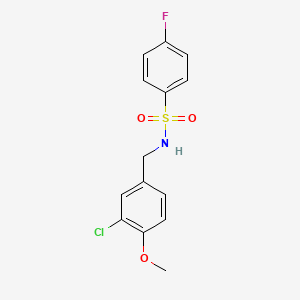

N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonamide

Description

N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonamide: is an organic compound that features a benzyl group substituted with chlorine and methoxy groups, attached to a fluorobenzenesulfonamide moiety

Propriétés

IUPAC Name |

N-[(3-chloro-4-methoxyphenyl)methyl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFNO3S/c1-20-14-7-2-10(8-13(14)15)9-17-21(18,19)12-5-3-11(16)4-6-12/h2-8,17H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFNPCPASQSVGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzylamine and 4-fluorobenzenesulfonyl chloride.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like triethylamine or sodium hydroxide.

Procedure: The 3-chloro-4-methoxybenzylamine is added to a solution of 4-fluorobenzenesulfonyl chloride in the presence of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: For large-scale production, the process may involve:

Optimization of Reaction Conditions: Scaling up the reaction while optimizing parameters such as temperature, solvent, and reaction time to maximize yield and purity.

Continuous Flow Synthesis: Implementing continuous flow reactors to enhance efficiency and control over the reaction conditions.

Purification Techniques: Utilizing industrial-scale purification techniques such as distillation, crystallization, and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine and fluorine atoms.

Oxidation and Reduction: The methoxy group can participate in oxidation reactions, while the sulfonamide group can be reduced under specific conditions.

Coupling Reactions: The benzyl and sulfonamide groups can engage in various coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Formation of derivatives with different substituents on the benzyl or sulfonamide groups.

Oxidation Products: Conversion of the methoxy group to a carbonyl group.

Reduction Products: Reduction of the sulfonamide group to an amine.

Applications De Recherche Scientifique

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

Industry:

Materials Science:

Agrochemicals: Explored for its use in the synthesis of agrochemical compounds.

Mécanisme D'action

The mechanism of action of N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function.

Pathways Involved: It may affect signaling pathways by binding to key proteins, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparaison Avec Des Composés Similaires

- N-(3-chloro-4-methoxybenzyl)-4-fluorobenzamide

- N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonyl chloride

- N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonyl hydrazide

Uniqueness:

- Functional Groups: The presence of both the methoxy and sulfonamide groups provides unique reactivity and potential for diverse applications.

- Biological Activity: Its specific substitution pattern may confer unique biological activities compared to other similar compounds.

This detailed article provides a comprehensive overview of N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

N-(3-chloro-4-methoxybenzyl)-4-fluorobenzenesulfonamide is a sulfonamide derivative that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of the N-methyl-D-aspartate receptor (NMDAR). This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , characterized by a sulfonamide functional group attached to a benzene ring substituted with a methoxy group and a chloro group. The presence of fluorine enhances its biological activity by improving binding affinity to target receptors.

This compound primarily acts as an antagonist at the NMDAR, which is crucial for synaptic plasticity and memory function. This receptor is implicated in various neurological disorders, making the compound a candidate for therapeutic applications. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The halogen substituents (chlorine and fluorine) are believed to enhance binding specificity and potency.

1. NMDAR Modulation

Research indicates that this compound exhibits submicromolar potency against specific NMDAR subtypes. It has been shown to effectively displace known antagonists at these receptors, suggesting its potential role in modulating glutamatergic signaling pathways. This modulation is particularly relevant in conditions such as:

- Alzheimer's Disease

- Schizophrenia

- Depression

The compound's ability to influence synaptic transmission positions it as a potential therapeutic agent in treating these disorders.

2. Antibacterial Properties

While sulfonamides are traditionally recognized for their antibacterial properties, specific data on the antibacterial efficacy of this compound remains limited. However, its structural characteristics suggest potential interactions with bacterial enzymes, warranting further investigation into its antimicrobial activity.

Case Studies and Research Findings

A series of studies have explored the biological activity of this compound:

- Study 1 : Investigated the compound's effects on NMDARs, revealing that it acts as a non-competitive antagonist. This study highlighted its potential applications in neurological disorders where NMDAR dysfunction is implicated.

- Study 2 : Focused on the synthesis and characterization of related compounds, demonstrating that modifications in the sulfonamide structure could lead to enhanced biological activity against cancer cell lines . This suggests that similar modifications could be explored for this compound to improve its therapeutic profile.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Potency (IC50) | Target Receptor |

|---|---|---|---|

| This compound | NMDA receptor antagonist | Submicromolar | NMDAR |

| 3-Chloro-4-fluorobenzenesulfonamide | NMDA receptor antagonist | Not specified | NMDAR |

| 12e (related sulfonamide) | V600EBRAF inhibitor | 0.49 µM | V600EBRAF |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.